molecular formula C21H16N2O4 B2707299 3-[(3-Methoxynaphthalene-2-carbonyl)amino]-1-benzofuran-2-carboxamide CAS No. 477511-47-0

3-[(3-Methoxynaphthalene-2-carbonyl)amino]-1-benzofuran-2-carboxamide

Cat. No. B2707299
CAS RN: 477511-47-0
M. Wt: 360.369
InChI Key: RNPHZCZVRZNYEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of catalysts based on cobalt carbonyl, which is a promising approach to the synthesis of organic acids as intermediates in drug production . Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, is also a key step in the synthesis of such compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, given its multiple functional groups. The presence of the methoxynaphthalene and benzofuran moieties suggests that it may have interesting electronic and steric properties .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be diverse, given its complex structure. Protodeboronation of alkyl boronic esters is one reaction that has been reported in the literature . Carbonylation of halides using catalysts based on cobalt carbonyl is another reaction that could potentially be involved .


Physical And Chemical Properties Analysis

Amino acids, which are structurally similar to this compound, are known to have high melting points, are soluble in water and ethanol, and insoluble in non-polar solvents like benzene . The α-carbonyl group of mono-amino-mono carboxylic amino acids is a stronger acid than the carboxyl group of the aliphatic acid .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

One area of research involves exploring the synthesis and reactivity of compounds structurally related to 3-[(3-Methoxynaphthalene-2-carbonyl)amino]-1-benzofuran-2-carboxamide. For instance, the reactions of cisoid α‐methoxyimino ketones with N,N‐diethyl‐1‐propyn‐1‐amine have been studied, leading to the formation of various compounds through cycloaddition reactions and electrocyclic ring openings (V. H. Elferink & H. Bos, 2010). Additionally, the synthesis of novel compounds derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties, underscores the versatility of such chemical frameworks in generating biologically active molecules (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

Biological Activities

Research on compounds with a core structure similar to this compound has shown a range of biological activities. For example, thiophene-3-carboxamide derivatives exhibit antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Vasu et al., 2005). Another study focused on the synthesis and cytotoxic activity of benzodifuranyl compounds, highlighting their potential as COX inhibitors and their analgesic and anti-inflammatory effects (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

Material Science Applications

In the realm of material science, certain compounds related to this compound have been investigated for their supramolecular and polymeric properties. For instance, studies on the packing motifs of benzene-1,3,5-tricarboxamide derivatives have revealed novel organizational structures, potentially applicable in designing new materials with specific optical or mechanical properties (M. Lightfoot, F. Mair, R. Pritchard, & J. Warren, 1999).

properties

IUPAC Name

3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-26-17-11-13-7-3-2-6-12(13)10-15(17)21(25)23-18-14-8-4-5-9-16(14)27-19(18)20(22)24/h2-11H,1H3,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPHZCZVRZNYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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